molecular formula C16H10FNO2 B2444840 (E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile CAS No. 1251904-00-3

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B2444840
CAS No.: 1251904-00-3
M. Wt: 267.259
InChI Key: SBILMTRMWVYZQJ-MLPAPPSSSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzodioxole ring and a fluorophenyl group connected by a propenenitrile linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 3-fluorobenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 1,3-benzodioxole and 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Nitrile Formation: The intermediate is then subjected to a nitrile-forming reaction using reagents like potassium cyanide or sodium cyanide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to neurotransmitter receptors or enzymes, modulating their activity. The benzodioxole ring and fluorophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    (E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure but with the fluorine atom in a different position, potentially altering its chemical behavior.

Uniqueness

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-14-3-1-2-12(8-14)13(9-18)6-11-4-5-15-16(7-11)20-10-19-15/h1-8H,10H2/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBILMTRMWVYZQJ-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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